molecular formula C22H15ClN4O B14943662 2-(6-Benzyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-4-chlorophenol

2-(6-Benzyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-4-chlorophenol

Cat. No.: B14943662
M. Wt: 386.8 g/mol
InChI Key: IIERHRPDRDXGBU-UHFFFAOYSA-N
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Description

2-(6-Benzyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-4-chlorophenol is a complex organic compound that belongs to the class of triazolophthalazines. This compound is characterized by its unique structure, which includes a triazole ring fused to a phthalazine moiety, a benzyl group, and a chlorophenol group. The presence of these functional groups imparts significant biological and chemical properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Benzyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-4-chlorophenol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(6-Benzyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-4-chlorophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Formation of corresponding quinones.

    Reduction: Formation of corresponding alcohols.

    Substitution: Formation of phenol derivatives.

Mechanism of Action

The mechanism of action of 2-(6-Benzyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-4-chlorophenol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-Benzyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-4-chlorophenol is unique due to its combined structural features of triazole, phthalazine, benzyl, and chlorophenol groups. This unique structure imparts a broad spectrum of biological activities and makes it a versatile compound for various applications .

Properties

Molecular Formula

C22H15ClN4O

Molecular Weight

386.8 g/mol

IUPAC Name

2-(6-benzyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-4-chlorophenol

InChI

InChI=1S/C22H15ClN4O/c23-15-10-11-20(28)18(13-15)22-25-24-21-17-9-5-4-8-16(17)19(26-27(21)22)12-14-6-2-1-3-7-14/h1-11,13,28H,12H2

InChI Key

IIERHRPDRDXGBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NN3C(=NN=C3C4=C(C=CC(=C4)Cl)O)C5=CC=CC=C52

Origin of Product

United States

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